N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-3,4,5-trimethoxybenzamide hydrochloride

Description

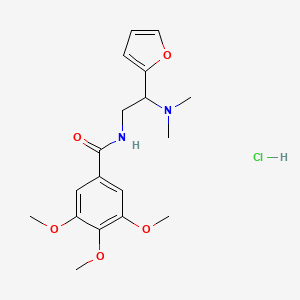

N-(2-(Dimethylamino)-2-(furan-2-yl)ethyl)-3,4,5-trimethoxybenzamide hydrochloride is a synthetic benzamide derivative featuring a 3,4,5-trimethoxybenzoyl group linked to a dimethylaminoethyl-furan hybrid scaffold. The compound’s structure combines a lipophilic aromatic core with polar substituents (dimethylamino group, furan ring), which may enhance solubility and bioavailability. The hydrochloride salt form improves stability and crystallinity.

Properties

Molecular Formula |

C18H25ClN2O5 |

|---|---|

Molecular Weight |

384.9 g/mol |

IUPAC Name |

N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-3,4,5-trimethoxybenzamide;hydrochloride |

InChI |

InChI=1S/C18H24N2O5.ClH/c1-20(2)13(14-7-6-8-25-14)11-19-18(21)12-9-15(22-3)17(24-5)16(10-12)23-4;/h6-10,13H,11H2,1-5H3,(H,19,21);1H |

InChI Key |

HRPMXRKMZPKFBV-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C(CNC(=O)C1=CC(=C(C(=C1)OC)OC)OC)C2=CC=CO2.Cl |

Origin of Product |

United States |

Biological Activity

N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-3,4,5-trimethoxybenzamide hydrochloride is a synthetic compound that has garnered attention due to its potential therapeutic applications, particularly in oncology and inflammation. This article explores the biological activity of this compound, summarizing key research findings and presenting data in a structured format.

Chemical Structure and Properties

The compound features a complex structure characterized by:

- A benzamide core .

- Substitution with a furan ring .

- Three methoxy groups attached to the benzene ring.

This structural arrangement is believed to enhance its interaction with biological targets, potentially influencing various cellular pathways.

Research indicates that the biological activity of this compound may involve:

- Interaction with microtubules : Similar compounds have shown to inhibit tubulin polymerization, which is crucial for cancer cell proliferation .

- Modulation of enzyme activity : The dimethylamino groups can form hydrogen bonds and electrostatic interactions with enzymes or receptors, affecting their functionality.

Anticancer Activity

Several studies have evaluated the anticancer potential of this compound. Notable findings include:

| Study | Compound Tested | IC50 Value | Mechanism |

|---|---|---|---|

| 1 | N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-3,4,5-trimethoxybenzamide | < 100 nM | Inhibition of tubulin polymerization |

| 2 | Analogous compounds | Varies (nM range) | Binding to colchicine site on tubulin |

The most promising results indicate that this compound can inhibit cancer cell growth effectively at nanomolar concentrations, suggesting a strong potential for development as an anticancer agent .

Anti-inflammatory Activity

Preliminary studies have also indicated anti-inflammatory properties:

- The compound exhibited significant inhibition of pro-inflammatory cytokines in vitro.

- Further studies are warranted to explore its mechanisms in inflammatory pathways.

Case Study 1: Tubulin Polymerization Inhibition

In a study focusing on microtubule dynamics, researchers synthesized derivatives based on the core structure of N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-3,4,5-trimethoxybenzamide. The most effective derivative demonstrated potent inhibition of tubulin polymerization and was effective against various cancer cell lines .

Case Study 2: Cytokine Modulation

A separate investigation into the anti-inflammatory effects revealed that treatment with this compound led to a marked reduction in the levels of TNF-alpha and IL-6 in cultured macrophages. This suggests potential applications in treating inflammatory diseases.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of 3,4,5-trimethoxybenzamide derivatives. Below is a detailed comparison with structurally or functionally related analogs:

Table 1: Structural and Functional Comparison

Key Observations

Structural Diversity and Pharmacophore Influence :

- The TMP (3,4,5-trimethoxyphenyl) benzamide moiety is a conserved pharmacophore across analogs, linked to cytotoxic activity via tubulin inhibition or DNA intercalation .

- Substituent Effects :

- Furan rings (e.g., in 6a–e) enhance π-π stacking with biological targets, while chlorophenyl/cyanophenyl groups (6a, 6b) modulate electron density and binding affinity .

- Dimethylaminoethyl groups improve solubility and cellular uptake compared to non-aminated analogs (e.g., compound 22 in ) .

Synthetic Routes: Most analogs are synthesized via oxazolone intermediate reactions (e.g., ), enabling modular incorporation of hydrazine or amine side chains. Hydrochloride salt formation (e.g., ) is common for stabilizing cationic amino groups.

Biological Activity Trends: Compounds with dual TMP benzamide cores (e.g., 6a–e) exhibit enhanced cytotoxicity, likely due to increased target engagement . Heterocyclic variations (e.g., benzo[d]thiazole in vs.

Limitations and Contradictions

- Lack of Direct Data : The primary compound’s biological data are inferred from analogs; exact IC₅₀ values or mechanism-of-action studies are unavailable in the evidence.

- Contrasting Solubility Profiles: While dimethylamino groups generally enhance solubility, bulky substituents (e.g., cyanophenyl in 6b) may counteract this effect .

Preparation Methods

Formation of Acid Chloride

The initial step in the synthesis involves converting the corresponding carboxylic acid into an acid chloride. This can be achieved using thionyl chloride or oxalyl chloride:

- Reagents : Thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂

- Procedure : Dissolve the carboxylic acid in anhydrous dichloromethane and add the acid chloride reagent dropwise under an inert atmosphere. Stir at room temperature until the reaction is complete, typically monitored by thin-layer chromatography (TLC).

Formation of Amide Bond

Once the acid chloride is formed, it is reacted with the appropriate amine to form the desired amide:

- Reagents : Dimethylamine and furan-2-carboxylic acid derivative

- Procedure : Add the acid chloride to a solution containing dimethylamine in a suitable solvent such as dichloromethane or pyridine. The reaction mixture is stirred at room temperature for several hours until completion.

Purification of Product

The crude product obtained from the amide formation step often contains unreacted starting materials and by-products. Purification can be achieved through:

- Column Chromatography : Use silica gel as the stationary phase and elute with a gradient of ethyl acetate and hexanes.

- Recrystallization : Dissolve the crude product in a minimal amount of hot solvent (e.g., methanol) and allow it to cool slowly for crystallization.

The yield of N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-3,4,5-trimethoxybenzamide hydrochloride can vary depending on the specific conditions used during synthesis. Typical yields range from 50% to 85%. Characterization techniques include:

- Nuclear Magnetic Resonance (NMR) : To confirm structure and purity.

- Mass Spectrometry (MS) : To determine molecular weight.

- High-Performance Liquid Chromatography (HPLC) : To assess purity.

| Characterization Method | Purpose |

|---|---|

| NMR | Structural confirmation |

| MS | Molecular weight determination |

| HPLC | Purity assessment |

Recent studies have indicated that variations in reaction conditions significantly impact both yield and purity. For example, using different solvents or altering temperatures can optimize the reaction kinetics, leading to higher yields.

Additionally, preliminary biological evaluations suggest that N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-3,4,5-trimethoxybenzamide exhibits potential anti-cancer properties due to its structural features that enhance interactions with biological targets.

The preparation of this compound involves a series of well-defined synthetic steps that can be optimized for improved yields and purity. Ongoing research into its biological activities may further elucidate its potential applications in medicinal chemistry.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.